molecular formula C19H17NO3 B2765269 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 774587-15-4

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2765269
CAS No.: 774587-15-4
M. Wt: 307.349
InChI Key: YBNFZHSPUJMXNC-UHFFFAOYSA-N
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Description

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C19H17NO3 and a molecular weight of 307.35 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . Its structure features a quinoline core substituted with an ethyl group at the 8-position, a methoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position.

Chemical Reactions Analysis

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents like tetrahydrofuran or dimethyl sulfoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

8-ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-12-6-5-9-15-16(19(21)22)11-17(20-18(12)15)13-7-4-8-14(10-13)23-2/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNFZHSPUJMXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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